molecular formula C18H20N2O2 B12790368 {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 7152-20-7

{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile

Cat. No.: B12790368
CAS No.: 7152-20-7
M. Wt: 296.4 g/mol
InChI Key: BIQSIKWEDLDHDE-UHFFFAOYSA-N
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Description

NSC 67133 is a chemical compound that has been studied for its potential applications in various scientific fields. It is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 67133 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through a series of chemical reactions such as condensation, cyclization, and functional group transformations.

    Final Assembly: The intermediate compounds are then subjected to further reactions, including coupling reactions and purification steps, to obtain the final product, NSC 67133.

Industrial Production Methods

Industrial production of NSC 67133 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

NSC 67133 undergoes various types of chemical reactions, including:

    Oxidation: NSC 67133 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of NSC 67133.

    Substitution: Substitution reactions involve the replacement of functional groups in NSC 67133 with other groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

NSC 67133 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of NSC 67133 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    NSC 12345: Another compound with similar chemical structure and properties, used in similar applications.

    NSC 67890: Known for its unique reactivity and potential therapeutic applications.

Uniqueness of NSC 67133

NSC 67133 stands out due to its specific chemical structure, which imparts unique reactivity and properties

Properties

CAS No.

7152-20-7

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-phenylacetonitrile

InChI

InChI=1S/C18H20N2O2/c19-14-18(15-4-2-1-3-5-15)16-6-8-17(9-7-16)20(10-12-21)11-13-22/h1-9,18,21-22H,10-13H2

InChI Key

BIQSIKWEDLDHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

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